molecular formula C22H23N3O5 B2877631 N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 891120-48-2

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B2877631
CAS No.: 891120-48-2
M. Wt: 409.442
InChI Key: KRLYZKZRMKYGBE-UHFFFAOYSA-N
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Description

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound that features a 3,4,5-trimethoxyphenyl group, an oxadiazole ring, and a tetrahydronaphthalene moiety

Properties

IUPAC Name

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-27-17-11-16(12-18(28-2)19(17)29-3)21-24-25-22(30-21)23-20(26)15-9-8-13-6-4-5-7-14(13)10-15/h8-12H,4-7H2,1-3H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLYZKZRMKYGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the 3,4,5-Trimethoxyphenyl Group: This step often involves the use of 3,4,5-trimethoxybenzoyl chloride in the presence of a base.

    Coupling with Tetrahydronaphthalene: The final step involves coupling the oxadiazole intermediate with a tetrahydronaphthalene derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the tetrahydronaphthalene moiety.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets. The 3,4,5-trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity . The oxadiazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is unique due to its combination of the 3,4,5-trimethoxyphenyl group, oxadiazole ring, and tetrahydronaphthalene moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following:

  • Molecular Formula : C₁₃H₁₅N₃O₅
  • CAS Number : 19938-46-6
  • Melting Point : 223–224 °C

The structure features an acetamide group attached to a 1,3,4-oxadiazole ring and a 3,4,5-trimethoxyphenyl group. The unique arrangement of these functional groups contributes to its biological properties.

Research indicates that the compound exhibits several mechanisms of action:

  • Inhibition of Tubulin Polymerization : The compound binds to the colchicine site on tubulin, preventing its polymerization. This leads to cell cycle arrest and apoptosis in cancer cells .
  • DNA Intercalation : It can intercalate into DNA structures, disrupting their integrity and function. This property is particularly relevant in its anticancer activity.

Anticancer Activity

The compound has shown significant anticancer potential. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

  • Cell Lines Tested : It has been evaluated against multiple human cancer cell lines including gastric cancer and breast cancer cells.
  • Mechanism : The inhibition of tubulin polymerization and DNA intercalation are key mechanisms contributing to its cytotoxic effects .

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties:

Research Findings

Several studies have highlighted the biological activity of similar oxadiazole derivatives:

StudyFindings
Demonstrated anticancer activity through tubulin inhibition in various cell lines.
Reported cytotoxic effects against gastric cancer cells with IC50 values indicating strong potency.
Explored related compounds showing broad-spectrum antimicrobial activity against biofilms formed by bacteria and fungi.

Case Studies

  • Anticancer Efficacy : A study assessed the efficacy of related oxadiazole compounds in inhibiting tumor growth in vivo models. The results indicated a significant reduction in tumor size compared to controls.
  • Biofilm Inhibition : Another investigation focused on the ability of oxadiazole derivatives to prevent biofilm formation in pathogenic bacteria such as Pseudomonas aeruginosa, showcasing potential for therapeutic applications in infection control .

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